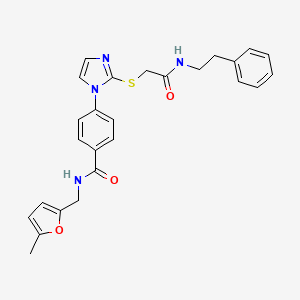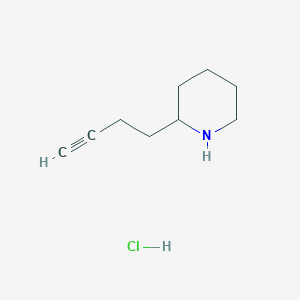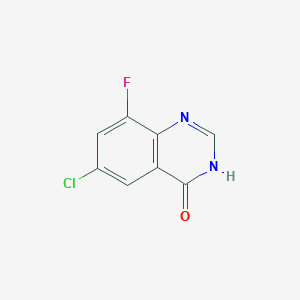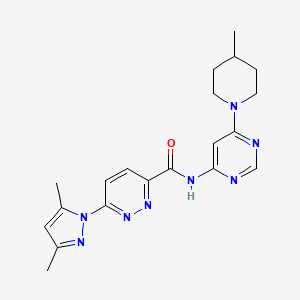![molecular formula C10H19N B2426199 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane CAS No. 78339-85-2](/img/structure/B2426199.png)
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane” is a chemical compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
A concise synthesis of 8-azabicyclo[3.2.1]octanes via sequential oxidative Mannich reactions has been described . This approach involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .
Molecular Structure Analysis
The molecular structure of “1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane” can be found in various databases .
Chemical Reactions Analysis
The chemical reactions involving “1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane” have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane” include a molecular weight of 153.26 g/mol, XLogP3-AA of 2.2, hydrogen bond donor count of 1, hydrogen bond acceptor count of 1, rotatable bond count of 0, exact mass of 153.151749610 g/mol, monoisotopic mass of 153.151749610 g/mol, topological polar surface area of 12 Ų, heavy atom count of 11, and a complexity of 174 .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane is a versatile compound with various applications in synthesis and chemical research. It is notably used in the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, a core structure in the family of tropane alkaloids known for diverse biological activities. Researchers have explored stereocontrolled formation of this bicyclic scaffold and its derivatives, demonstrating the compound's significance in stereochemistry and organic synthesis (S. Rodríguez et al., 2021).
Pharmacological Research
In pharmacological research, derivatives of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane have been studied as potent sigma ligands. These studies highlight the compound's utility in identifying pharmacophores capable of strong binding to sigma binding sites, offering insights into receptor interactions and drug design (A. Yamashita et al., 1997).
Pesticidal Activity
The compound has potential applications in pest control as well. N-Acyl derivatives of 1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane, which are structurally related to 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane, have been synthesized and analyzed for their pesticidal activity. Studies focused on their conformational properties, highlighting the significance of molecular structure in developing effective pesticidal agents (P. Sohár et al., 1985).
Conformational Analysis and Molecular Structure
In-depth conformational analysis and molecular structural studies have been conducted on various derivatives of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane. Such research is crucial for understanding the compound's behavior and properties in different contexts, including its potential as a building block in organic chemistry and medicinal chemistry (M. Izquierdo et al., 1991).
Novel Proline Analogues
The compound has also been used in synthesizing novel proline analogues with a bicyclic structure. These analogues are significant in peptide chemistry and can be used to study protein-protein interactions, enzyme catalysis, and drug development (D. Casabona et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,8,8-trimethyl-3-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRAJVQLWOMYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CNC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-butylphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2426121.png)

![4-Methylsulfanyl-N-(3-oxo-3-pyrrolidin-1-ylpropyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2426123.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2426126.png)

![Ethyl 4-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2426129.png)
![4-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2426135.png)
![N-cyclohexyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-methylacetamide](/img/structure/B2426137.png)
